molecular formula C18H15BrFNO4S2 B3013773 5-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 946348-81-8

5-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B3013773
CAS No.: 946348-81-8
M. Wt: 472.34
InChI Key: XWONPYHVVLXMMP-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic carboxamide featuring a brominated furan core linked to a substituted benzenesulfonyl group and a thiophen-2-yl ethyl moiety. This compound’s structural complexity arises from its multi-heterocyclic framework, which includes:

  • 4-Fluoro-3-methylbenzenesulfonyl group: A sulfonyl substituent with fluorine and methyl groups, which may improve metabolic stability and target binding .
  • Thiophen-2-yl ethyl chain: A sulfur-containing heterocycle that contributes to lipophilicity and membrane permeability .

The benzenesulfonyl and thiophene groups in the target compound suggest enhanced pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name

5-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO4S2/c1-11-9-12(4-5-13(11)20)27(23,24)16(15-3-2-8-26-15)10-21-18(22)14-6-7-17(19)25-14/h2-9,16H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWONPYHVVLXMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the brominated furan with an amine derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized separately and then coupled with the furan derivative using a palladium-catalyzed cross-coupling reaction.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, where the thiophene-furan derivative is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonyl and thiophene groups can enhance its binding affinity to certain proteins, making it a potential candidate for drug development.

Comparison with Similar Compounds

5-Bromo-N-(3-Chloro-4-Morpholin-4-ylphenyl)Furan-2-Carboxamide

  • Substituents : 3-Chloro-4-morpholinylphenyl group.
  • Key Features : The morpholine ring enhances solubility via its oxygen atom, while the chloro group may increase electrophilicity.
  • Activity: No explicit data, but morpholine-containing compounds often exhibit improved bioavailability .

5-Bromo-N-((2-Methoxyphenyl)Carbamothioyl)Furan-2-Carboxamide

  • Substituents : Thiourea-linked 2-methoxyphenyl group.
  • Methoxy groups typically improve metabolic stability.
  • Activity : Structural analogs with thiourea linkages show varied bioactivity depending on substituent electronics .

5-Bromo-N-(3-Cyano-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Furan-2-Carboxamide

  • Substituents: Benzothiophene fused to a tetrahydro ring with cyano and methyl groups.
  • Activity : Benzothiophene derivatives are explored for kinase inhibition, though specific data are unavailable .

5-Bromo-N-[2-(1-(4-Fluorobenzoyl)Piperidin-4-yl)Ethyl]Furan-2-Carboxamide

  • Substituents : Piperidine-ethyl chain with a 4-fluorobenzoyl group.
  • Key Features : The piperidine moiety may improve blood-brain barrier penetration, and the fluorobenzoyl group adds steric bulk.
  • Activity : Piperidine-containing analogs are common in CNS-targeted drugs, but antibacterial relevance is unclear .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Sulfonyl groups are resistant to oxidative metabolism, whereas morpholine and piperidine rings may undergo CYP450-mediated modifications .
  • Molecular Weight : The target compound (MW ~500–550 g/mol) exceeds Lipinski’s rule of five threshold, which could limit oral bioavailability compared to smaller analogs like N-(4-bromophenyl)furan-2-carboxamide .

Unique Advantages of the Target Compound

Dual Heterocyclic Motifs : The combination of furan, thiophene, and benzenesulfonyl groups may synergize for multitarget antibacterial action.

Steric Bulk : The 4-fluoro-3-methylbenzenesulfonyl group could reduce off-target interactions compared to simpler aryl substituents.

coli and A. baumannii .

Biological Activity

5-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a complex organic compound notable for its unique structure, which includes a furan ring, a bromine atom, and various functional groups that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Bromine Atom : Known to enhance biological activity in various compounds.
  • Benzenesulfonyl Group : Contains fluorine and methyl substitutions that may influence biological interactions.
  • Thiophene Ring : Adds to the compound's complexity and potential biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have demonstrated effectiveness against various bacterial strains. The presence of the sulfonamide group in this compound suggests potential for similar antimicrobial effects.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with furan and thiophene rings. For example, thiosemicarbazones derived from pyridine have shown potent cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations. The structural similarities suggest that this compound could also possess significant anticancer activity.

Study 1: Cytotoxicity Evaluation

A study evaluated various thiosemicarbazones for their cytotoxic potential against cancer cell lines. Compounds with halogen substitutions demonstrated enhanced antitumor activity. This finding aligns with the structural characteristics of this compound, suggesting it may also exhibit strong cytotoxicity.

CompoundIC50 (nM)Cancer Cell Line
Compound A15Glioblastoma
Compound B25Breast Cancer
5-bromo-N-[...] ? ?

Research has shown that compounds with similar structures induce apoptosis in cancer cells through oxidative stress mechanisms. The unique functional groups in this compound may trigger similar pathways, warranting further investigation into its mechanism of action.

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